molecular formula C12H13N3O3S2 B11165649 3-Phenylmethanesulfonyl-N-[1,3,4]thiadiazol-2-yl-propionamide

3-Phenylmethanesulfonyl-N-[1,3,4]thiadiazol-2-yl-propionamide

Cat. No.: B11165649
M. Wt: 311.4 g/mol
InChI Key: ZUAQRNOCUCDDBX-UHFFFAOYSA-N
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Description

3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 3-phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylmethanesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Comparison with Similar Compounds

3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of 3-phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H13N3O3S2/c16-11(14-12-15-13-9-19-12)6-7-20(17,18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,16)

InChI Key

ZUAQRNOCUCDDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=CS2

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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